4-(Hydroxymethyl)-2-(trifluoromethyl)phenol
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Overview
Description
4-(Hydroxymethyl)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, a Grignard reaction can be performed using 3-(trifluoromethyl)benzyl bromide and magnesium in an ether solvent, followed by the addition of formaldehyde to yield the desired alcohol . Another method involves the reduction of 3-(trifluoromethyl)-4-hydroxybenzaldehyde using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include 3-(trifluoromethyl)-4-hydroxybenzaldehyde, 3-(trifluoromethyl)-4-hydroxybenzoic acid, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-(Hydroxymethyl)-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the benzyl alcohol moiety.
Trifluoromethanol: Contains a trifluoromethyl group but differs significantly in structure and properties.
3-(Trifluoromethyl)benzyl alcohol: Lacks the hydroxyl group on the benzene ring, resulting in different chemical behavior.
Uniqueness
4-(Hydroxymethyl)-2-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(hydroxymethyl)-2-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,12-13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVKPKJJZUIHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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